Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline (CAS 95-69-2) is an organic compound primarily used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its molecular structure, featuring both chloro and methyl substituents on the aromatic ring, enhances reactivity in electrophilic substitution and coupling reactions. This compound offers high purity and stability, making it suitable for precise industrial applications. It is particularly valued in the production of azo dyes and pigments due to its ability to form stable diazonium salts. Proper handling is essential, as it may pose health hazards upon exposure. Storage under inert conditions is recommended to maintain its integrity.
4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline structure
Product Name:4-Chloro-2-methylaniline
CAS No:95-69-2
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251
Update Time:2025-10-28

4-Chloro-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-methylaniline
    • 4-Chloro-o-Toluidine
    • fast red TR base
    • 2-Amino-5-chlorotoluene
    • 2-AMINO-5-CHLORTOLUENE
    • 2-methyl-4-chloroaniline
    • 1-AMINO-4-CHLORO-6-METHYLBENZENE
    • 4-Chloro-6-methylaniline
    • 4-CHLORO-O-METHYLANILINE
    • 4-chloro-2-methylbenzenamine
    • 1-amino-2-methyl-4-chlorobenzene
    • 2-methyl-4-chloro-aniline
    • 4-CHLOR-2-METHYLANILIN
    • 5-chloro-2-amino-toluene
    • BENZENAMINE,4-CHLORO-2-METHYL-
    • Deval Red TR
    • devalredk
    • Fast Red TR
    • fastredtr11
    • Ipsilon
    • N-(4-chloro-2-methylphenyl)picolinamide
    • p-chloro-o-methylaniline
    • RED TR BASE
    • redbasentr
    • 5-Chloro-2-aminotoluene
    • azoene fast red tr base
    • Benzenamine, 4-chloro-2-methyl-
    • p-Chloro-o-toluidine
    • Kambamine Red TR
    • 4-Chloro-2-toluidine
    • Deval Red K
    • Red Base NTR
    • Red Base Ciba IX
    • Red Base Irga IX
    • Kako Red TR Base
    • Fast Red Base TR
    • o-Toluidine, 4-chloro-
    • Daito Red Base TR
    • Fast Red Tr11
    • Fast Red TRO Base
    • Mitsui Red TR Base
    • Fast Red 5CT Base
    • 4-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 4-chloro- (8CI)
    • (4-Chloro-2-methylphenyl)amine
    • 2-Methyl-4-chlorobenzenamine
    • 3-Chloro-6-aminotoluene
    • Fast Red TR-T Base
    • NSC 4979
    • Sanyo Fast Red TR Base
    • 4-Chloro-2-methylaniline,98%
    • MDL: MFCD00007842
    • Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
    • InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C(N)=CC=1
    • BRN: 878505

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Flake crystalline to brown liquid.
  • Density: 1.19 g/mL at 25 °C(lit.)
  • Melting Point: 24-27 °C (lit.)
  • Boiling Point: 241 °C(lit.)
  • Flash Point: Fahrenheit: 255.2 ° f
    Celsius: 124 ° c
  • Refractive Index: n20/D 1.583(lit.)
  • PSA: 26.02000
  • LogP: 2.81180
  • FEMA: 3596
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methylaniline Security Information

  • Symbol: GHS06 GHS08 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H331,H341,H350,H410
  • Warning Statement: P201,P261,P273,P280,P301+P310,P311
  • Hazardous Material transportation number:UN 2239 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 45-23/24/25-50/53-68
  • Safety Instruction: S53-S45-S60-S61
  • FLUKA BRAND F CODES:8-10
  • RTECS:XU5000000
  • Hazardous Material Identification: T N
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R23/24/25; R45; R50/53; R68

4-Chloro-2-methylaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-2-methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
590711-10G
4-Chloro-2-methylaniline
95-69-2
10g
¥554.01 2023-12-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
46282-250MG
4-Chloro-2-methylaniline
95-69-2 analytical standard
250MG
¥411.79 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
¥1,859.00 2022-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019761-100g
4-Chloro-2-methylaniline
95-69-2 98%
100g
¥250 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019761-25g
4-Chloro-2-methylaniline
95-69-2 98%
25g
¥68 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019761-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
¥1186 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
¥31.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-25g
4-Chloro-2-methylaniline
95-69-2 98%
25g
¥99.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-100g
4-Chloro-2-methylaniline
95-69-2 98%
100g
¥388.00 2022-09-02
TRC
C349800-5g
4-Chloro-2-methylaniline
95-69-2
5g
$ 59.00 2023-09-08

4-Chloro-2-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  4 h, rt
Reference
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; Verma, Saumya; Rathi, Komal; Chandra, Dinesh; Prakash Verma, Ved ; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ;  1 min, rt
Reference
C-H chlorination of (hetero)anilines via photo/organo co-catalysis
Xie, Wuchen; Wang, Meng; Yang, Siyu; Chen, Yadong; Feng, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

Production Method 3

Reaction Conditions
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ;  10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes
Korkmaz, Adem, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) ,  Nickel (starch-capped with iron oxide) Solvents: Water ;  50 min, rt
Reference
Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics
Rathore, Puran Singh; Patidar, Rajesh; Shripathi, T.; Thakore, Sonal, Catalysis Science & Technology, 2015, 5(1), 286-295

Production Method 5

Reaction Conditions
1.1 Reagents: Chloramine-T Solvents: Ethanol ,  Water ;  35 °C
Reference
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.
Satyadev, T. N. V. S. S.; Syama Sundar, B.; Radhakrishnamurti, P. S., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
Reference
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
Reference
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Production Method 8

Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ;  4 h, rt
Reference
Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media
Yadav, J. S.; Reddy, B. V. S.; Satheesh, G.; Rao, K. Raghavender, Chemistry Letters, 2005, 34(3), 340-341

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ;  2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Reference
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water
Bhaumik, Kankan; Akamanchi, K. G., Canadian Journal of Chemistry, 2003, 81(3), 197-198

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Reference
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines
Bartoli, Giuseppe; Bosco, Marcella; Dal Pozzo, Renato; Petrini, Marino, Tetrahedron, 1987, 43(18), 4221-6

Production Method 12

Reaction Conditions
Reference
Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines
Gassman, Paul G.; Gruetzmacher, Gordon D., Journal of the American Chemical Society, 1974, 96(17), 5487-95

Production Method 13

Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure
Daskapan, Tahir ; Korkmaz, Adem, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
Reference
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

Production Method 15

Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature
Korkmaz, Adem; Duran, Serdar, Synthetic Communications, 2021, 51(14), 2077-2087

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  6 h, reflux
Reference
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

Production Method 17

Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; Zhou, Zhe ; Kwon, Doo-Hyun; Coombs, James; Jones, Steven; et al, Nature Chemistry, 2017, 9(7), 681-688

Production Method 18

Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride ;  2 h, rt
1.3 Reagents: Water ;  rt
Reference
Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides
van der Werf, Angela; Selander, Nicklas, Organic Letters, 2015, 17(24), 6210-6213

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol ,  Water ;  10 min, 0 °C; 1.5 h, 50 °C
Reference
PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes
Feng, Yi-Si; Ma, Jing-Jing; Kang, Yu-Mei; Xu, Hua-Jian, Tetrahedron, 2014, 70(36), 6100-6105

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; Reddy, V. Hanuman; Reddy, R. Chenna Krishna; Reddy, V. Krishna; Reddy, Y. V. Rami, Pharma Chemica, 2014, 6(6), 411-417

Production Method 21

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 25 °C
Reference
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Production Method 22

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  4 h, 40 °C
Reference
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Production Method 23

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ;  10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ;  pH 8 - 9
Reference
Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene
He, Ermei; Jiang, Rishan, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

Production Method 24

Reaction Conditions
Reference
Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water
Fishbein, James C.; McClelland, Robert A., Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

Production Method 25

Reaction Conditions
Reference
Stereoselectivity in central analgesic action of tocainide and its analogs
Franchini, Carlo; Noja, Francesca Chiaia; Corbo, Filomena; Lentini, Giovanni; Tortorella, Vincenzo; et al, Chirality, 1993, 5(3), 135-42

Production Method 26

Reaction Conditions
Reference
The preparation of 14C-chlorophenamidine-base
Guan, Yuanmei; Lu, Liyi; Wang, Xiulan; Ma, Xinxuan, Yuanzineng Nongye Yingyong, 1986, (3), 49-51

Production Method 27

Reaction Conditions
Reference
A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis
Atta-Ur-Rahman; Firdous, Sadiqa, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

4-Chloro-2-methylaniline Raw materials

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95-69-2)4-Chloro-2-methylaniline
Order Number:LE11647;LE5333
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:95-69-2)4-Chloro-2-methylaniline
Order Number:A959175
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:09
Price ($):271.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95-69-2)4-Chloro-2-methylaniline
Order Number:sfd22015
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-Chloro-2-methylaniline

Introduction to 4-Chloro-2-methylaniline (CAS No. 95-69-2)

4-Chloro-2-methylaniline, also known by its CAS number 95-69-2, is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, along with an amino group. The unique combination of these functional groups endows 4-Chloro-2-methylaniline with a range of chemical properties that make it an important intermediate in various synthetic processes.

In recent years, the study of 4-Chloro-2-methylaniline has gained considerable attention due to its potential in the development of novel drugs and materials. Researchers have explored its reactivity and derivatization potential, leading to the synthesis of a wide array of compounds with diverse biological activities. For instance, 4-Chloro-2-methylaniline has been used as a starting material in the synthesis of antifungal agents, anticancer drugs, and other pharmaceuticals.

The chemical structure of 4-Chloro-2-methylaniline allows for facile functionalization through various chemical reactions. One notable application is its use in the preparation of dyes and pigments. The presence of the amino group makes it an excellent substrate for diazotization reactions, which are crucial in the synthesis of azo dyes. These dyes find extensive use in the textile and printing industries due to their vibrant colors and stability.

In the pharmaceutical industry, 4-Chloro-2-methylaniline has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to modify the structure of 4-Chloro-2-methylaniline through substitution reactions allows for fine-tuning of pharmacological properties, enhancing drug efficacy and reducing side effects.

The environmental impact of chemicals is an increasingly important consideration in their development and application. Research on the biodegradability and ecotoxicity of 4-Chloro-2-methylaniline has shown that it can be metabolized by certain microorganisms under specific conditions. This finding is significant for ensuring sustainable practices in chemical manufacturing and waste management.

Safety is another critical aspect when handling 4-Chloro-2-methylaniline. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during laboratory work involving this compound. Additionally, adequate ventilation is essential to prevent inhalation of vapors.

The physical properties of 4-Chloro-2-methylaniline, including its melting point (70-71°C) and boiling point (195°C), make it suitable for various industrial processes. Its solubility in organic solvents like ethanol and acetone facilitates its use in synthetic reactions and purification steps. These properties are crucial for optimizing reaction conditions and ensuring high yields in large-scale production.

In conclusion, 4-Chloro-2-methylaniline (CAS No. 95-69-2) is a valuable compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential intermediate in the synthesis of dyes, pigments, and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-69-2)4-Chloro-2-methylaniline
LE11647;LE5333
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:95-69-2)4-Chloro-2-methylaniline
A959175
Purity:99%
Quantity:500g
Price ($):271.0
Email